2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
Description
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Properties
IUPAC Name |
2-[N-[2-(1H-benzimidazol-2-yl)ethyl]-C-methylcarbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12(18-15(23)10-19(2,3)11-16(18)24)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,23H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLKYDKLQCHNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CC(CC3=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . This is followed by alkylation and further functionalization to introduce the cyclohexanedione moiety. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole nitrogen.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile, and catalysts to facilitate the reactions. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows it to bind effectively to these targets, influencing various biological pathways. For example, it may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as omeprazole and thiabendazole. Compared to these, 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}ETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity . Other similar compounds include:
Omeprazole: Used as a proton pump inhibitor.
Thiabendazole: Known for its anthelmintic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
